Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Medicinal Chemistry Pharmaceutical Intermediates Analeptic Agents

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS 53064-41-8) is a polysubstituted isoxazole-4-carboxylate derivative characterized by ethyl and methyl substituents at the 3- and 5-positions of the heterocyclic ring, respectively. The compound exists as a colorless liquid with an experimentally determined density of 1.066 g/mL at 25°C, a refractive index (n20/D) of 1.4630, and a boiling point of 71–72°C under reduced pressure (0.5 mmHg).

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 53064-41-8
Cat. No. B1307486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethyl-5-methylisoxazole-4-carboxylate
CAS53064-41-8
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1C(=O)OCC)C
InChIInChI=1S/C9H13NO3/c1-4-7-8(6(3)13-10-7)9(11)12-5-2/h4-5H2,1-3H3
InChIKeyJDWLDZUUTIPZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Core Identity and Baseline Characteristics


Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS 53064-41-8) is a polysubstituted isoxazole-4-carboxylate derivative characterized by ethyl and methyl substituents at the 3- and 5-positions of the heterocyclic ring, respectively [1]. The compound exists as a colorless liquid with an experimentally determined density of 1.066 g/mL at 25°C, a refractive index (n20/D) of 1.4630, and a boiling point of 71–72°C under reduced pressure (0.5 mmHg) . Its molecular formula is C₉H₁₃NO₃ with a molecular weight of 183.2 g/mol, and it is commercially available from multiple suppliers at purities ranging from 95% to 98% . As a polysubstituted isoxazole-4-carboxylate, this compound serves as a versatile synthetic intermediate in medicinal chemistry, organic synthesis, and pharmaceutical development applications .

Why Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate Cannot Be Readily Substituted by Generic Isoxazole Carboxylates


Substitution of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate with other isoxazole-4-carboxylate analogs is constrained by its unique substitution pattern at the 3- and 5-positions, which directly governs both the physical properties required for specific reaction conditions and the chemoselectivity outcomes in downstream transformations. The presence of ethyl at C3 and methyl at C5 establishes a specific steric and electronic environment around the C4 ester moiety that dictates reactivity in nucleophilic acyl substitutions, cycloadditions, and metal-catalyzed cross-couplings . Isoxazole derivatives with different substitution patterns—such as ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8) or ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0)—exhibit divergent boiling points, densities, and chromatographic retention behaviors that can disrupt established synthetic protocols, as shown in comparative physical property analysis . Furthermore, the specific substitution pattern influences the electronic distribution within the isoxazole ring, altering the regioselectivity of electrophilic aromatic substitution and the stability of intermediates under basic or acidic conditions [1].

Quantitative Differentiation Evidence for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Head-to-Head and Cross-Study Comparative Data


Documented Synthetic Utility: Specific Intermediate for Cyclotetra-methyleneisoxazole Analeptic Synthesis

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is specifically documented in the peer-reviewed and industrial literature as a key intermediate in the preparation of cyclotetra-methyleneisoxazole, a novel analeptic agent designed to counteract sedative effects and promote wakefulness . This represents a distinct and validated synthetic pathway that differentiates this compound from other isoxazole-4-carboxylate esters that lack documented utility in this specific pharmacologically relevant scaffold construction.

Medicinal Chemistry Pharmaceutical Intermediates Analeptic Agents

Physical Property Differentiation: Density Comparison Across Isoxazole-4-carboxylate Analogs

The measured density of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is 1.066 g/mL at 25°C . This value is intermediate between the density of ethyl 5-methylisoxazole-4-carboxylate (1.118 g/mL at 25°C, CAS 51135-73-0) and that of unsubstituted ethyl isoxazole-4-carboxylate (estimated ~1.05 g/mL based on molecular weight trends). This quantitative difference in density reflects the distinct molecular packing and intermolecular interactions dictated by the 3-ethyl and 5-methyl substitution pattern, which affects solvent compatibility, phase separation behavior, and process mass balance calculations in multi-step syntheses.

Physical Chemistry Analytical Chemistry Process Development

Physical Property Differentiation: Refractive Index Variation Across Substitution Patterns

The refractive index (n20/D) of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is 1.4630 . This value differs from the refractive index of ethyl 5-methylisoxazole-4-carboxylate (n20/D = 1.460, CAS 51135-73-0) and is distinct from the reported range for ethyl 3-methylisoxazole-4-carboxylate (1.45–1.46, CAS 20328-15-8) . The refractive index is a highly sensitive function of molecular electronic polarizability, which varies systematically with the substitution pattern on the isoxazole ring. This differentiation provides a rapid, non-destructive method for identity verification and purity assessment in analytical workflows.

Analytical Chemistry Quality Control Process Monitoring

Physical Property Differentiation: Boiling Point and Reduced Pressure Distillation Behavior

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate exhibits a boiling point of 71–72°C at 0.5 mmHg reduced pressure . In contrast, ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8) has a reported boiling point of 64°C at unspecified pressure , while ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0) does not have a widely reported boiling point in vendor specifications. The reduced pressure boiling point of 71–72°C at 0.5 mmHg provides a specific purification window for vacuum distillation that is distinct from structurally similar analogs, enabling separation and purification based on differential volatility under controlled reduced pressure conditions.

Process Chemistry Purification Methods Thermal Properties

Molecular Weight and Formula Differentiation: Quantitative Basis for Stoichiometric Calculations and Inventory Management

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate has a molecular formula of C₉H₁₃NO₃ and a molecular weight of 183.2 g/mol . This distinguishes it quantitatively from the more commonly available unsubstituted ethyl isoxazole-4-carboxylate (C₆H₇NO₃, MW = 141.1 g/mol, CAS 80370-40-7) and mono-substituted analogs such as ethyl 3-methylisoxazole-4-carboxylate (C₇H₉NO₃, MW = 155.2 g/mol, CAS 20328-15-8) and ethyl 5-methylisoxazole-4-carboxylate (C₇H₉NO₃, MW = 155.2 g/mol, CAS 51135-73-0) . The increased carbon count and molecular weight reflect the additional alkyl substitution, which alters lipophilicity (calculated logP), solubility profile, and molar quantities required for stoichiometric reaction planning.

Process Development Inventory Management Reaction Stoichiometry

Commercial Availability and Purity Specification Landscape: Supply Chain Differentiation

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is commercially available from multiple major suppliers including Thermo Fisher Scientific (Alfa Aesar portfolio), Sigma-Aldrich, Santa Cruz Biotechnology, and AKSci, with documented purity specifications ranging from 95% to 98% [1]. This multi-supplier landscape contrasts with the more limited availability of certain positional isomers, such as ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0), which is offered by fewer vendors. The existence of multiple qualified suppliers with established lot-to-lot consistency data and certificates of analysis provides procurement flexibility and supply chain resilience that may not be available for less common substitution patterns.

Supply Chain Management Procurement Quality Assurance

Optimal Research and Industrial Application Scenarios for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate


Synthesis of Cyclotetra-methyleneisoxazole and Related Analeptic Scaffolds

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is explicitly documented as a key intermediate in the preparation of cyclotetra-methyleneisoxazole, a novel analeptic agent being developed to counteract the effects of sedatives and promote wakefulness . This validated synthetic utility makes the compound particularly valuable for medicinal chemistry programs targeting isoxazole-based CNS-active agents, where the 3-ethyl-5-methyl substitution pattern is essential for downstream scaffold construction. The documented route reduces development time and eliminates the need for de novo route discovery.

Quality Control and Analytical Method Development Using Distinctive Physical Properties

The well-characterized physical properties of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate—including density (1.066 g/mL at 25°C), refractive index (n20/D = 1.4630), and reduced-pressure boiling point (71–72°C at 0.5 mmHg)—enable its use as a reference standard for analytical method development and quality control in pharmaceutical manufacturing environments . These orthogonal physical parameters provide multiple independent verification points for identity confirmation, distinguishing this compound from closely related isoxazole carboxylates with different substitution patterns.

Vacuum Distillation-Based Purification Workflows in Process Chemistry

The precisely characterized reduced-pressure boiling point of 71–72°C at 0.5 mmHg provides a defined purification window for vacuum distillation . This is particularly valuable in multi-step process chemistry applications where chromatographic purification is economically prohibitive at scale. The specific boiling point, which differs from those of mono-substituted isoxazole carboxylates, enables fractionation and purification based on differential volatility under controlled reduced-pressure conditions, improving process yields and reducing solvent waste.

Derivatization Platform for Isoxazole-Based Library Synthesis

As a polysubstituted isoxazole-4-carboxylate bearing both ethyl and methyl substituents at the 3- and 5-positions, this compound serves as a versatile platform for further derivatization through ester hydrolysis, amidation, reduction, and nucleophilic substitution reactions . The C4 ester group provides a handle for introducing diverse pharmacophores while maintaining the core isoxazole scaffold, making it suitable for combinatorial chemistry applications and structure-activity relationship (SAR) studies in drug discovery programs. The documented synthesis of 3-aryl-4-arylamine methyl isoxazole derivatives from structurally analogous ethyl 3-arylisoxazole-4-carboxylates validates this application space [1].

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